Stizolobate

Übersicht

Beschreibung

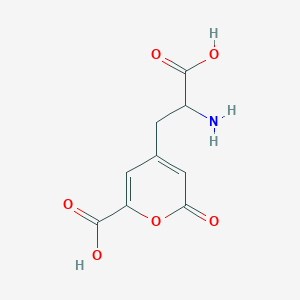

Stizolobate is associated with an enzyme known as Stizolobate synthase . This enzyme catalyzes a chemical reaction involving 3,4-dihydroxy-L-phenylalanine and O2, producing 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde . It belongs to the family of oxidoreductases .

Synthesis Analysis

The synthesis of Stizolobate involves the conversion of dihydroxyphenylalanine into stizolobinic acid and stizolobic acid . This process is catalyzed by the Stizolobate synthase enzyme .Molecular Structure Analysis

The molecular structure of Stizolobate is complex. It is a molecular entity and a chemical entity. It is also classified as a hydroxide, oxygen molecular entity, heteroorganic entity, chalcogen molecular entity, and carboxylic acid .Chemical Reactions Analysis

Stizolobate synthase catalyzes a chemical reaction where the two substrates, 3,4-dihydroxy-L-phenylalanine and O2, react to produce 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde .Wissenschaftliche Forschungsanwendungen

1. Bioremediation of Soil Contamination

Stizolobium aterrimum has been studied for its potential in soil bioremediation. A study found that the microbiota associated with its rhizosphere can aid in decontaminating soil contaminated with trifloxysulfuron-sodium. This was evident through increased biological activity and higher microbial biomass in rhizosphere soil samples treated with the herbicide. The study concludes that the microbiota plays a significant role in soil decontamination, as evidenced by the growth of sorghum on rhizosphere soil, which was unaffected by the presence of trifloxysulfuron-sodium (Santos et al., 2007).

2. Enhancement of Germination Process

Stizolobium pruriens, also known as Mucuna, was the subject of a study investigating the use of low-frequency ultrasound as an enhancer for its germination process. The study revealed that ultrasound exposure without additional treatments could significantly improve both the germination speed index and the germination vigor of Stizolobium pruriens. This finding suggests the potential of ultrasound in optimizing the germination process of agricultural seeds (Felizardo et al., 2021).

3. Sedative-Hypnotic and Anti-Convulsion Effects

Research on the sedative-hypnotic and anti-convulsion effects of non-levodopa component extract from the seed of Stizolobium Cochinchinensis indicated that this extract possesses significant sedative-hypnotic and anti-convulsion properties. This study provided a basis for the comprehensive utilization of Stizolobium Cochinchinensis in potentially treating convulsion and sleep disorders (Pan Yong, 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-(2-amino-2-carboxyethyl)-6-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZBVNZAEQASKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(OC1=O)C(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stizolobate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

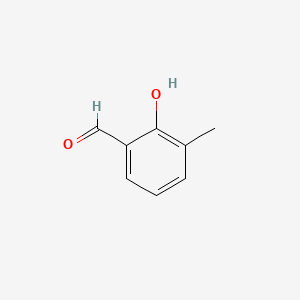

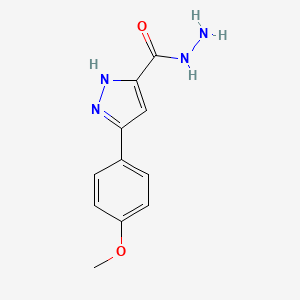

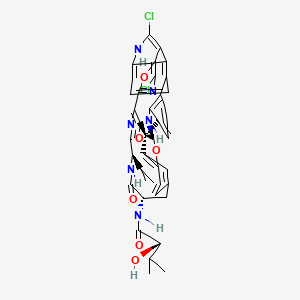

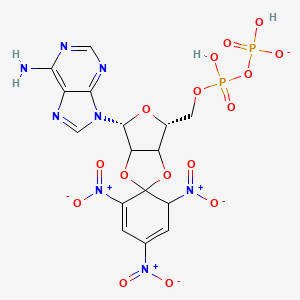

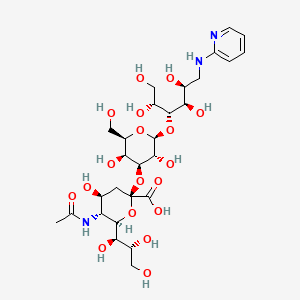

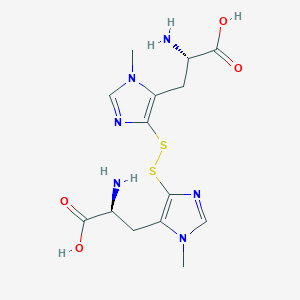

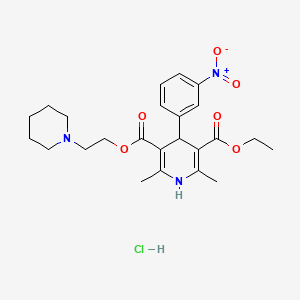

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one](/img/structure/B1203298.png)

![(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1203299.png)

![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)

![(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1203320.png)